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Fundamentals of Ring Strain

Ring strain is the instability that arises when bonds in a cyclic molecule are forced into angles that deviate

from their ideal values. It is a key driver of reactivity in organic synthesis [1].

Components: Ring strain results from a combination of three factors:

Angle Strain: Deviation of bond angles from the ideal tetrahedral (109.5°) or trigonal planar
(120°) geometry.

Torsional Strain: Eclipsing of bonds in adjacent atoms.
Transannular Strain: Non-bonded repulsions between atoms across a ring (mainly in medium-

sized rings, 8-11 atoms) [1].
Quantifying Strain: Ring Strain Energy (RSE) is the energy required to distort bonds to form a ring. It

is often quantified computationally or experimentally via heat of combustion. The table below shows
strain energies for common rings [1].

Ring System Strain Energy (kcal/mol) Primary Source of Strain

Cyclopropane 27.5 Severe Angle Strain

Cyclobutane 26.3 Angle Strain, some Torsional Strain

Cyclopentane 6.2 Torsional Strain (puckering relieves some)

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 5 Tech Support

https://www.smolecule.com/products/s596243?utm_src=pdf-body
https://www.smolecule.com/products/s596243?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Ring_strain
https://en.wikipedia.org/wiki/Ring_strain
https://en.wikipedia.org/wiki/Ring_strain
https://www.smolecule.com/products/s596243?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Ring System Strain Energy (kcal/mol) Primary Source of Strain

Cyclohexane 0.1 Minimal Strain (chair conformation)

Cyclooctane 9.7 Transannular Strain

Bicyclo[1.1.0]butane ~66.3 Extreme Angle Strain [1]

Troubleshooting Guide: Managing Ring Strain
Reactivity

Here are common challenges and solutions when working with strained molecules, compiled from recent

synthetic studies.

Problem/Symptom Possible Cause Suggested Solution

Uncontrolled Ring-
Opening

Overly reactive central
bond in BCBs;

unsuitable reaction
conditions.

Use catalyst control (e.g., Cu(I) vs. Cu(II) salts) to
dictate α- or β'-selectivity [2].

Low
Diastereoselectivity

Poor stereocontrol
during nucleophilic

addition to BCBs.

Optimize catalyst and solvent. CuCl in THF
achieved >20:1 d.r. for α-selective

hydrophosphination [2].

Unintended
Isomerization

Metallic catalysts or

radicals causing
geometry change.

For vinylcyclopropanes, a Ni(I) metalloradical

catalyst can enable clean, stereoretentive cis/trans
isomerization at room temperature [3].

Low Yield in Ring
Expansion

Inefficient activation of
the strained system.

Utilize functional groups that serve dual roles. A
ketone on a BCB can act as both an activating

group and a reacting partner in nucleophilic
addition/Horner–Wadsworth–Emmons olefination

[4].
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Problem/Symptom Possible Cause Suggested Solution

Predicting Reactivity Difficulty estimating
which strained

molecules will react.

Use machine learning tools to predict Ring Strain
Energy (RSE). The AIMNet2 RSE workflow can

reliably and quickly predict RSE to identify reactive
candidates [5].

Experimental Protocols

The following are summarized methodologies from recent publications for handling strained systems.

Protocol 1: α-Selective Hydrophosphination of Acyl
Bicyclobutanes

This method produces 1,1,3-trisubstituted cyclobutanes with high diastereoselectivity [2].

Reaction Setup: In a nitrogen-filled glovebox, add acyl BCB (1.0 equiv), CuCl (10 mol%), and THF to
a vial.

Addition: Add diphenylphosphine (1.2 equiv) to the reaction mixture.
Reaction Conditions: Stir the sealed vial at 60°C for 48 hours.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a
short silica gel pad. Concentrate the filtrate under reduced pressure.

Purification: Purify the crude residue by flash chromatography on silica gel to obtain the α-
phosphinated cyclobutane product.

Protocol 2: Stereoretentive Isomerization of Vinylcyclopropanes

This Ni(I)-catalyzed protocol isomerizes vinylcyclopropanes without loss of enantiopurity [3].

Catalyst Preparation: Generate the Ni(I) dimer catalyst 1 in situ or use a pre-formed complex.

Reaction Setup: Charge a reaction vessel with the enantiopure vinylcyclopropane substrate.
Catalysis: Add 1 mol% of the Ni(I) dimer catalyst and 1,4-dioxane as solvent.

Reaction Conditions: Stir the reaction at room temperature. Monitor by TLC or GC-MS; reaction
typically completes within 5 minutes.

Work-up: Directly concentrate the reaction mixture.

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 3 / 5 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12569667/
https://www.nature.com/articles/s41467-025-61726-w
https://www.nature.com/articles/s41586-024-07555-1
https://www.smolecule.com/products/s596243?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Purification: Purify the residue by flash chromatography to obtain the isomerized product with

retained enantiopurity.

Workflow Visualization

The diagram below outlines a general decision-making workflow for managing ring strain reactivity, based

on the principles in the troubleshooting guide.

Key Considerations for Your Research

Bioisosteres in Drug Discovery: Strained systems like bicyclo[1.1.1]pentane (BCP) and

bicyclo[2.1.1]hexene (BCHe) are valuable phenyl group bioisosteres. They can improve metabolic
stability and physicochemical properties of drug candidates [4].

Computational Tools: For projects involving novel strained rings, leverage new machine learning
tools like the AIMNet2 RSE workflow for fast and accurate prediction of ring strain energy, aiding in

reactivity prediction and experimental design [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[https://www.smolecule.com/products/b596243#managing-ring-strain-reactivity-in-vinylcyclooctane-

applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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